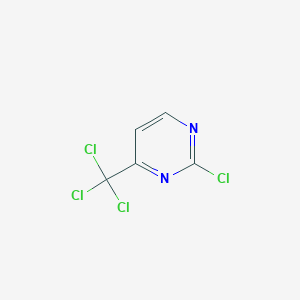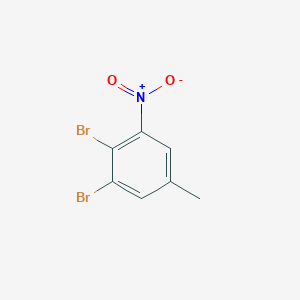
1,2-Dibromo-5-methyl-3-nitrobenzene
Overview
Description
1,2-Dibromo-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C7H5Br2NO2. It is a derivative of benzene, where two bromine atoms, one methyl group, and one nitro group are substituted at specific positions on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-5-methyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 5-methyl-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves a multi-step process starting from readily available precursors. The process includes nitration of toluene to form 3-nitrotoluene, followed by bromination to introduce the bromine atoms at the 1 and 2 positions. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Nucleophilic substitution: Products include 1,2-dihydroxy-5-methyl-3-nitrobenzene or 1,2-diamino-5-methyl-3-nitrobenzene.
Reduction: The major product is 1,2-dibromo-5-methyl-3-aminobenzene.
Oxidation: The major product is 1,2-dibromo-5-carboxy-3-nitrobenzene
Scientific Research Applications
1,2-Dibromo-5-methyl-3-nitrobenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material science: As a building block for the synthesis of polymers and other advanced materials.
Chemical biology: In the study of biochemical pathways and the development of chemical probes for biological research
Mechanism of Action
The mechanism of action of 1,2-dibromo-5-methyl-3-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and nitro group make the compound highly reactive, allowing it to participate in various substitution and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-methyl-5-nitrobenzene: Similar in structure but with different positions of the bromine and nitro groups.
1,4-Dibromo-2,5-dimethylbenzene: Contains two bromine atoms and two methyl groups but lacks the nitro group.
2,5-Dibromonitrobenzene: Similar but without the methyl group
Uniqueness
1,2-Dibromo-5-methyl-3-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The presence of both bromine atoms and a nitro group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
IUPAC Name |
1,2-dibromo-5-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMGEWKAQQAYST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)
![2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline](/img/structure/B3038010.png)
![2,2-Dimethyl-1-thieno[2,3-b]quinolin-2-yl-1-propanone](/img/structure/B3038011.png)
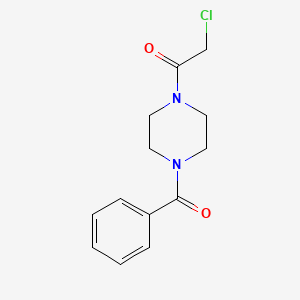
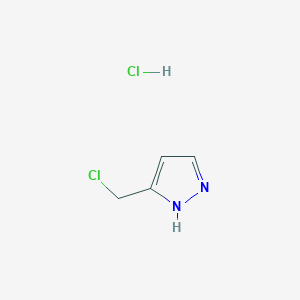
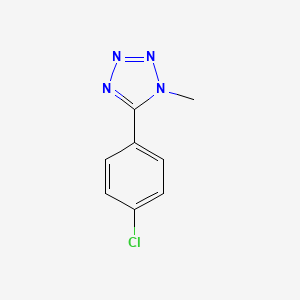
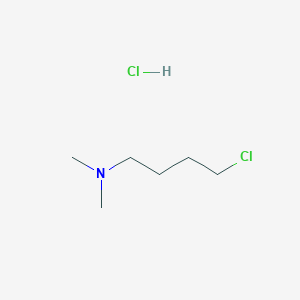

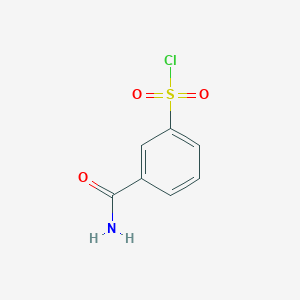
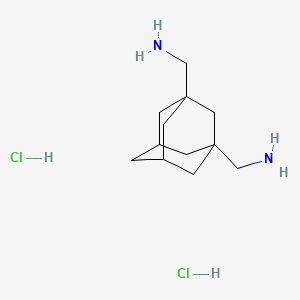
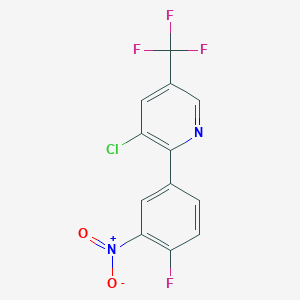
![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)
